8-Chloro-1,3-dimethyl-7-pyridin-4-ylmethyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,3-dimethyl-7-pyridin-4-ylmethyl-3,7-dihydro-purine-2,6-dione typically involves the chlorination of 1,3-dimethylxanthine derivatives. One common method includes the reaction of 1,3-dimethylxanthine with thionyl chloride in the presence of a suitable solvent like chloroform . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,3-dimethyl-7-pyridin-4-ylmethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
8-Chloro-1,3-dimethyl-7-pyridin-4-ylmethyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying halogenated purines.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Studied for its potential use as a radiosensitizing agent in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Chloro-1,3-dimethyl-7-pyridin-4-ylmethyl-3,7-dihydro-purine-2,6-dione involves its interaction with various molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The compound’s halogenated structure allows it to interact with specific receptors and pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
8-Chlorotheophylline: A halogenated analog of theophylline with similar properties
Uniqueness
8-Chloro-1,3-dimethyl-7-pyridin-4-ylmethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Its potential as a radiosensitizing agent and its unique interactions with molecular targets make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C13H12ClN5O2 |
---|---|
Molecular Weight |
305.72 g/mol |
IUPAC Name |
8-chloro-1,3-dimethyl-7-(pyridin-4-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C13H12ClN5O2/c1-17-10-9(11(20)18(2)13(17)21)19(12(14)16-10)7-8-3-5-15-6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
RVRRJTJSTZTEPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=CC=NC=C3 |
Origin of Product |
United States |
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